molecular formula C6H10ClNO2 B13539911 1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylicacidhydrochloride

1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylicacidhydrochloride

Cat. No.: B13539911
M. Wt: 163.60 g/mol
InChI Key: SKMYPGNDMJEIFA-UHFFFAOYSA-N
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Description

1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is a heterocyclic compound with a molecular formula of C6H9NO2·HCl It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the reaction of a glycine-derived enamino amide with an appropriate reagent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to meet the required standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, such as:

Uniqueness

1-methyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other pyrrole derivatives may not be suitable.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

1-methyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h2H,3-4H2,1H3,(H,8,9);1H

InChI Key

SKMYPGNDMJEIFA-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C1)C(=O)O.Cl

Origin of Product

United States

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